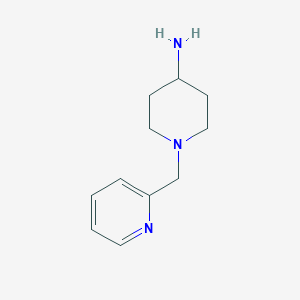

1-(Pyridin-2-ylmethyl)piperidin-4-amine

Description

Contextualization of Piperidine (B6355638) Derivatives as Core Scaffolds in Pharmaceutical Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. mdpi.com Its ubiquity is a testament to its utility as a synthetic fragment for drug design. mdpi.com Piperidine-containing compounds are found in more than twenty different classes of pharmaceuticals and are integral to the structure of numerous alkaloids. mdpi.com The significance of this scaffold is highlighted by the sheer volume of research, with over 7,000 scientific papers related to piperidine published in a recent five-year period. mdpi.com

The success of the piperidine scaffold can be attributed to several key features. Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents, which is critical for specific interactions with biological targets like receptors and enzymes. whiterose.ac.uk Furthermore, the nitrogen atom can act as a basic center, which is often crucial for aqueous solubility and forming salt derivatives with improved pharmaceutical properties. evitachem.com The development of efficient and cost-effective methods for synthesizing substituted piperidines, such as hydrogenation of pyridines and various cyclization strategies, has further cemented its role as a cornerstone in drug discovery. mdpi.comwhiterose.ac.uk

Significance of the Pyridine (B92270) Moiety in Biologically Active Compounds

The pyridine ring, an aromatic six-membered heterocycle, is another privileged structure in medicinal chemistry. frontiersin.org Its nitrogen atom, with a lone pair of sp²-hybridized electrons, creates an electron-deficient aromatic system that can participate in strong hydrogen bonds, a fundamental interaction in drug-receptor binding. evitachem.com This capability allows pyridinone cores, for example, to serve as both hydrogen bond donors and acceptors. frontiersin.org

Pyridine derivatives exhibit a vast spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.orgresearchgate.net The pyridine motif is particularly prominent in compounds designed to act on the central nervous system (CNS). evitachem.com Analysis of approved drugs shows that piperidine-pyridine hybrids frequently target key neurological pathways, including cholinergic, dopaminergic, and glutamatergic systems. evitachem.com The electronic properties and structural versatility of the pyridine ring make it an essential component for developing targeted therapies. frontiersin.org

Overview of Research Trajectories for the 1-(Pyridin-2-ylmethyl)piperidin-4-amine Chemotype

The this compound chemotype strategically combines the conformational flexibility of the piperidine ring with the aromatic and hydrogen-bonding capabilities of the pyridine moiety. evitachem.com The methylene (B1212753) linker between the two rings provides additional flexibility, allowing the molecule to adopt various conformations to fit into biological targets. evitachem.com This structural architecture has made it a valuable building block and a focal point for several research trajectories in drug discovery.

One major area of investigation is in the development of therapeutics for neurological disorders. chemimpex.com The compound serves as a key intermediate in the synthesis of molecules designed to modulate CNS targets. chemimpex.com Researchers utilize this scaffold in studies of receptor binding and enzyme inhibition to better understand complex biological pathways. chemimpex.com

Another significant research trajectory is in the field of oncology, particularly in the design of kinase inhibitors. Derivatives of the 2-amino-4-(1-piperidine) pyridine structure have been designed and synthesized as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). mdpi.comnih.gov Certain derivatives have shown impressive activity against clinically observed crizotinib-resistant mutations, highlighting the potential of this scaffold to overcome drug resistance in cancer therapy. nih.gov For instance, compound 2e, a derivative, demonstrated potent inhibitory activity against the ALKL1196M resistance mutation, being approximately two-fold more potent than crizotinib. nih.gov

Furthermore, related structures have been explored as ion channel modulators. For example, 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine was identified as a potent inhibitor of the Kv1.5 potassium channel, a target for treating atrial fibrillation. nih.gov The versatility of the this compound core also extends to its use in developing new antimicrobial agents, a critical area of research given the rise of antibiotic resistance. biomedpharmajournal.org The strategic combination of the piperidine and pyridine rings provides a robust platform for generating diverse molecular libraries to screen for a wide range of biological activities. researchgate.net

Interactive Data Tables

Table 1: Biological Activities of Related Compounds

| Compound/Derivative Class | Biological Target/Activity | Research Focus | Reference |

| 2-amino-4-(1-piperidine) pyridine derivatives | ALK/ROS1 dual inhibitors | Oncology, Crizotinib resistance | nih.gov |

| 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine | Kv1.5 potassium channel inhibitor | Atrial Fibrillation | nih.gov |

| Piperidine-Pyridine Hybrids | Cholinergic, Dopaminergic, Glutamatergic systems | Neurological Disorders | evitachem.com |

| Piperidin-4-one Derivatives | Antimicrobial, Antifungal | Infectious Diseases | biomedpharmajournal.org |

Table 2: Significance of Core Structural Moieties

| Structural Moiety | Key Features | Importance in Medicinal Chemistry | Reference |

| Piperidine | Saturated, six-membered nitrogen heterocycle; Conformational flexibility; Basic nitrogen center. | Allows 3D positioning of substituents; Improves aqueous solubility; Core of >20 pharmaceutical classes. | mdpi.com |

| Pyridine | Aromatic, electron-deficient ring; Hydrogen bond donor/acceptor. | Crucial for drug-receptor interactions; Found in CNS-active agents, kinase inhibitors, and antimicrobials. | evitachem.comfrontiersin.org |

| Methylene Linker (-CH₂-) | Provides conformational flexibility. | Enables the molecule to adopt optimal bioactive configurations for target binding. | evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKZEPLHUMBAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160357-91-5 | |

| Record name | 1-[(pyridin-2-yl)methyl]piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Evaluation and Biological Activities of 1 Pyridin 2 Ylmethyl Piperidin 4 Amine Derivatives

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of 1-(Pyridin-2-ylmethyl)piperidin-4-amine derivatives has been extensively studied to determine their interactions with various G protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets. These investigations utilize a range of assays, including radioligand binding studies to assess affinity and functional assays to characterize the efficacy of these compounds as agonists, antagonists, or inverse agonists.

Derivatives of the this compound scaffold have been identified as ligands for a diverse set of receptors, including serotonergic, dopaminergic, opioid, histaminergic, and sigma receptors. The specific substitutions on both the pyridine (B92270) and piperidine (B6355638) rings play a crucial role in modulating the affinity and selectivity of these compounds for their respective molecular targets.

Research into a novel structural class of 5-HT1A receptor agonists, specifically aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanones, has demonstrated the potential of this scaffold. scispace.com The introduction of a fluorine atom into the piperidine ring, particularly at the C-4 position, was found to significantly enhance and prolong the 5-HT1A agonist activity in rats following oral administration. scispace.com Further structure-activity relationship (SAR) studies on this series revealed that modifications to the pyridine ring also critically influence the compound's properties. For instance, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically improved the 5-HT1A agonist profile. scispace.com The derivative, 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone, was identified as a particularly potent 5-HT1A receptor agonist both in vitro and in vivo when compared to its analogue without the 5-methyl group. scispace.com These compounds generally exhibit high affinity and selectivity for 5-HT1A receptors over dopamine (B1211576) D2 and adrenergic α1 receptors. scispace.com

Table 1: 5-HT1A Receptor Activity of Selected Pyridin-2-ylmethyl-piperidine Derivatives Data sourced from scientific studies on 5-HT1A receptor agonists.

| Compound | Pyridine Ring Substituents | Piperidine Ring Modification | In Vitro Activity | In Vivo Activity |

| Analog 38 | 6-Methylamino | 4-Fluoro-4-aminomethyl | Potent 5-HT1A Agonist | Potent 5-HT1A Agonist |

| Analog 40 | 5-Methyl, 6-Methylamino | 4-Fluoro-4-aminomethyl | More potent than Analog 38 | More potent than Analog 38 |

| Analog 45 | 6-Chloro | 4-Fluoro-4-aminomethyl | Potent 5-HT1A Agonist | Active in FST |

| Analog 54 | 6-Methoxy | 4-Fluoro-4-aminomethyl | Potent 5-HT1A Agonist | Active in FST |

The this compound framework has been extensively explored for its interaction with dopamine receptors, particularly the D4 subtype (D4R). chemrxiv.orgnih.gov These derivatives have been developed as potent and selective D4R antagonists. nih.gov SAR studies have shown that substituents on the pyridin-2-yl-piperazine moieties can significantly alter the intrinsic efficacy of the compounds. chemrxiv.org For example, replacing a 1-(pyridin-2-yl)piperazine with a 2-(piperidin-4-yl)pyridine core resulted in a slight improvement in binding affinity across D2, D3, and D4 receptors while generally maintaining D4R selectivity over D2R (150-fold) and D3R (257-fold). chemrxiv.org

Further modifications, such as introducing a 4-methyl substituent onto the pyridine ring, can maintain high D4R affinity (Ki = 2.89 nM) and achieve over 450-fold selectivity against both D2R and D3R. chemrxiv.org In functional assays, many of these derivatives act as D4R antagonists. For instance, one such compound fully antagonized β-arrestin recruitment at the D4R with an IC50 of 414 nM. chemrxiv.org Another series of 4-N-linked-heterocyclic piperidine derivatives also yielded compounds with high affinity for the human D4 receptor (hD4), with one optimized compound showing a Ki of 5.2 nM and over 300-fold selectivity against hD2 and hD3 receptors. nih.gov The conformation around the bond that connects the aromatic heterocycle to the piperidine ring is considered important for high D4R affinity. acs.org

Table 2: Binding Affinities of Piperidine Derivatives at Dopamine Receptors Data compiled from radioligand binding assays on human dopamine receptors.

| Compound/Derivative | D4R Affinity (Ki or pKi) | D2R Affinity (Ki) | D3R Affinity (Ki) | D4R Selectivity vs. D2R | D4R Selectivity vs. D3R |

| Compound 5d | 4.85 nM | 830 nM | - | 171-fold | - |

| Compound 5f | 2.21 nM | >2900 nM | >1100 nM | 1326-fold | 520-fold |

| Compound 5g | 2.89 nM | >1300 nM | >1300 nM | >450-fold | >450-fold |

| Compound 10a | - | - | - | 150-fold | 257-fold |

| Compound 13 | 5.2 nM | >1560 nM | >1560 nM | >300-fold | >300-fold |

| Compound 19 | pKi = 8.82 | - | - | 380-fold | 162-fold |

The piperidine scaffold is a common feature in ligands developed for opioid receptors. Studies on 4-substituted piperidine and piperazine compounds have identified ligands with balanced, low nanomolar binding affinity for the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). nih.govnih.govresearchgate.net By altering the length and flexibility of the side chain at the 4-position of the piperidine ring, binding affinity can be significantly improved at both MOR and DOR. nih.govresearchgate.net Several of these compounds demonstrate good efficacy as MOR agonists while concurrently acting as DOR antagonists. nih.govnih.gov This mixed-function profile is of interest for potentially reducing the negative side effects associated with selective MOR agonists. nih.govnih.govresearchgate.net While much of the research on this specific scaffold has centered on MOR and DOR interactions, the evaluation of these compounds often includes binding assays for the kappa-opioid receptor (KOR) to determine selectivity. nih.gov

Table 3: Opioid Receptor Binding Affinities for a 4-Substituted Piperidine Series Binding affinity (Ki) was determined by competitive displacement of a radiolabeled ligand in cells expressing MOR, DOR, or KOR. nih.gov

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

| Derivative 1 | 2.5 ± 0.3 | 2.2 ± 0.3 | 29 ± 4 |

| Derivative 2 | 1.1 ± 0.1 | 1.1 ± 0.1 | 17 ± 2 |

Derivatives containing a piperidine moiety have been investigated as potent ligands for the histamine H3 receptor (H3R). nih.govacs.org The piperidine ring has been identified as a critical structural element for achieving dual activity at both H3R and sigma-1 receptors. nih.govacs.org This is evident when comparing piperidine-containing compounds to their piperazine analogues; the piperidine derivatives consistently show higher affinity for the sigma-1 receptor while maintaining high affinity for H3R. acs.orgacs.org For example, a 4-pyridylpiperidine derivative (KSK68) showed high affinity at both H3R and σ1R, whereas its direct piperazine counterpart (KSK67) was highly selective for H3R with negligible σ1R affinity. acs.org Many of the synthesized piperidine derivatives show high affinity for H3 receptors, with Ki values often below 100 nM. nih.govacs.org The protonated piperidine nitrogen is believed to form a key salt bridge interaction within the H3R binding pocket, contributing to the high affinity of these ligands. nih.govacs.org

Table 4: Histamine H3 Receptor Affinities for Piperidine Derivatives Data from in vitro binding assays on human H3 receptors (hH3R).

| Compound | Core Moiety | hH3R Ki (nM) |

| KSK68 | 4-Pyridylpiperidine | High Affinity |

| KSK67 | 4-Pyridylpiperazine | High Affinity |

| Compound 5 | Piperidine | 7.70 |

| Compound 4 | Piperazine | 3.17 |

| Compound 12 | 4-Pyridylpiperidine | 7.7 |

The this compound scaffold and its analogues have demonstrated significant interactions with sigma receptors (σR), which are divided into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes. nih.gov Many compounds in this class show affinity for both sigma receptors to varying degrees. nih.govacs.org The piperidine ring is considered an influential structural element for activity at the σ1R. nih.gov Derivatives containing a piperidine core generally show significantly higher affinity toward σ1R compared to those with a piperazine core. nih.govacs.org This difference is attributed to the protonation state of the basic nitrogen at physiological pH, which allows the piperidine nitrogen to form a crucial salt bridge interaction with the Glu172 residue in the σ1R binding site. nih.govacs.org

Some derivatives show high selectivity for σ1R over σ2R. nih.gov For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile exhibited a high affinity for hσ1R with a Ki of 1.45 nM and a 290-fold selectivity over the σ2R subtype. nih.gov The development of such ligands is driven by the role of σ1R in regulating multiple neurotransmitter systems, making them potential agents for treating various neuropsychiatric and neurodegenerative disorders. nih.gov

Table 5: Sigma-1 and Sigma-2 Receptor Binding Affinities of Piperidine Derivatives Data from in vitro radioligand binding assays.

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |

| Compound 5 | 3.64 | 33.3 | 9.15 |

| Compound 11 | 3.82 | 16.4 | 4.29 |

| Compound 12 | 4.5 | 27.5 | 6.1 |

| Compound 4 | 1531 | 185 | 0.12 |

| Pyridine-dicarbonitrile 5 | 1.45 | 420 | 290 |

Receptor Binding and Modulation Assays

Adrenergic Alpha1 Receptor Selectivity

α1-Adrenergic receptors (ARs) are G protein-coupled receptors that mediate physiological responses to norepinephrine and epinephrine, playing a crucial role in the cardiovascular system. amegroups.cnmdpi.com The three subtypes, α1A, α1B, and α1D, all signal through the Gq/11 pathway but have distinct tissue distributions and pharmacological properties. amegroups.cn Due to the lack of highly subtype-selective drugs, the specific functions of each subtype are still under investigation. amegroups.cn The development of new subtype-specific drugs is of considerable therapeutic interest to delineate the roles of each α1-AR subtype. amegroups.cn While research into this compound derivatives has explored various biological targets, specific data on their selectivity for α1-adrenergic receptor subtypes is not extensively detailed in the currently available literature. However, the broader class of piperidine derivatives has been investigated for adrenergic activity. For instance, a series of 1-(2-pyridinyl)piperazine derivatives were found to be potent and selective α2-adrenoceptor antagonists. nih.gov

N-Methyl-D-aspartate (NMDA) Receptor Antagonism (e.g., NR2B)

N-methyl-D-aspartate (NMDA) receptors are critical in synaptic transmission and plasticity, and their dysregulation is implicated in various neuropsychiatric disorders. researchgate.net A class of NMDA receptor antagonists, exemplified by ifenprodil, has been identified to be selective for the NR2B subunit. nih.gov This selectivity offers the potential for an improved clinical safety profile compared to non-selective NMDA antagonists. nih.gov

Research has led to the discovery of novel piperidine derivatives as potent and selective NR1/2B NMDA receptor antagonists. For example, the compound 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494) emerged from the optimization of a lead compound, demonstrating high selectivity for the NR1/2B subunit combination. nih.gov This optimization focused on improving potency and reducing side effects by modifying the chemical structure. nih.gov Carboxylic acid amide derivatives of piperidine have also been identified as very effective and selective antagonists for the NMDA receptor, with many showing selectivity for the NR2B subtype. google.com

| Compound | Target | Activity |

|---|---|---|

| Ifenprodil | NMDA Receptor (NR2B subunit) | Selective Antagonist |

| Co 101244/PD 174494 | NMDA Receptor (NR1/2B subunit) | Selective Antagonist |

| Carboxylic acid amide piperidine derivatives | NMDA Receptor (NR2B subtype) | Selective Antagonists |

Calcitonin Gene-Related Peptide Receptor (CGRP) Antagonism

The release of calcitonin gene-related peptide (CGRP) is believed to play a role in migraine headaches. nih.gov This has spurred the development of small molecule CGRP receptor antagonists. One such antagonist, BIBN4096, proved effective in the acute treatment of migraine in clinical trials. nih.gov The core structure of some CGRP antagonists includes a piperidine moiety. For instance, pyridine has been investigated as a bioisosteric replacement for a polar amide group in a lead CGRP receptor antagonist, BMS-694153. nih.gov This led to the discovery of pyridine derivatives with excellent binding potency. nih.gov Another potent CGRP receptor antagonist, referred to as CGRP antagonist 1 (compound 21), demonstrates a Ki of 1.7 nM and an IC50 of 5.7 nM. medchemexpress.com

Enzyme Inhibition Studies

Protease and Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes, including proteases and kinases. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt). nih.govresearchgate.netkent.ac.uk PKB is a key component of intracellular signaling pathways that regulate cell growth and survival and is often deregulated in cancer. nih.govresearchgate.net The optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to ATP-competitive, nanomolar inhibitors with significant selectivity for PKB over the related kinase PKA. nih.govresearchgate.net

| Compound Series | Target | Inhibitory Activity | Selectivity |

|---|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Potent, orally bioavailable | High |

| 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | Protein Kinase B (PKB/Akt) | Nanomolar, ATP-competitive | Up to 150-fold over PKA |

Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) Inhibition

Ubiquitin-specific protease 1 (USP1), in complex with its associated factor UAF1, plays a key role in the DNA damage response and has been identified as a target for cancer therapy. medivir.comnih.govnih.gov Overexpression of USP1 is observed in several types of cancer. nih.gov Inhibition of USP1 can sensitize cancer cells to DNA-damaging agents. semanticscholar.org A potent and selective inhibitor of the USP1-UAF1 deubiquitinase complex, ML323, has been reported. researchgate.net This inhibitor has been shown to potentiate the cytotoxicity of cisplatin in non-small cell lung cancer and osteosarcoma cells. researchgate.net In-house drug discovery efforts have led to the identification of novel chemical entities that inhibit USP1/UAF1. medivir.com

Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, is an enzyme that plays a crucial role in gene expression regulation by demethylating histone H3 lysine 4 (H3K4). nih.gov Dysregulation of LSD1 is associated with various cancers, making it a significant drug target. nih.govnih.govrsc.org

Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine structure have been developed as potent inhibitors of LSD1, with Ki values as low as 29 nM. nih.gov These inhibitors have demonstrated high selectivity against related monoamine oxidases A and B. nih.gov Docking studies and enzyme kinetics suggest they act as competitive inhibitors of the dimethylated H3K4 substrate. nih.gov A crystal structure of LSD1 in complex with a reversible inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, has revealed the binding mode, showing a hydrogen bond between the cyano group and the critical residue Lys661 in the catalytic center. researchgate.net

| Compound Series | Target | Inhibitory Potency (Ki) | Mechanism of Action |

|---|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | LSD1 | As low as 29 nM | Competitive inhibitor |

| 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile | LSD1 | Submicromolar | Reversible inhibitor |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

A comprehensive review of scientific literature did not yield specific research findings on the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities of compounds directly derived from the this compound scaffold. While research has been conducted on other pyridine and piperidine-containing structures as cholinesterase inhibitors, data pertaining to the specific chemical class requested in this article is not available in the reviewed literature.

Monoamine Oxidase (MAO) Inhibition

A thorough search of published scientific studies did not identify research specifically evaluating derivatives of this compound for their potential to inhibit monoamine oxidase (MAO-A or MAO-B) enzymes.

Tyrosinase and Aromatase Inhibition

There is no available research data from scientific literature detailing the investigation of this compound derivatives as inhibitors of either tyrosinase or aromatase enzymes.

Stearoyl-CoA Desaturase-1 (SCD1) Inhibition

An extensive search of scientific literature did not uncover studies focused on the Stearoyl-CoA Desaturase-1 (SCD1) inhibitory properties of compounds with the this compound core structure.

Glycine Transporter 1 (GlyT1) Inhibition

Derivatives of 4-pyridin-2-ylpiperidine have been identified as potent and selective inhibitors of the glycine transporter 1 (GlyT1). Research efforts in this area focused on developing compounds with improved aqueous solubility and reduced time-dependent cytochrome P450 (CYP) inhibition compared to earlier 4-phenylpiperidine analogues.

An iterative analogue library approach led to the discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as a promising class of GlyT1 inhibitors. These compounds successfully incorporated the 4-pyridin-2-ylpiperidine sulfonamide scaffold, which was shown to be beneficial for both potency and developability properties.

| Compound ID | Structure | GlyT1 IC50 (nM) |

| 1 | N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamide | 15 |

| 2 | 2-Chloro-N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamide | 8 |

| 3 | 3-Chloro-N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamide | 10 |

| 4 | 4-Chloro-N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamide | 12 |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

A review of the scientific literature found no specific studies investigating the inhibitory activity of this compound derivatives against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).

Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) Dual Inhibition

Research into novel cancer therapeutics has led to the design and synthesis of 2-amino-4-(1-piperidine) pyridine derivatives as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 kinase (ROS1). researchgate.net These kinases are crucial targets in certain types of non-small-cell lung cancer. researchgate.net The development of these inhibitors has been particularly focused on overcoming clinical resistance to first-generation inhibitors like Crizotinib. researchgate.net

A series of these derivatives were designed to stabilize a novel DFG-shifted conformation within the kinase domain of ALK. researchgate.net Biological evaluation of these compounds revealed that many also potently inhibited ROS1 kinase, establishing them as promising dual-target inhibitors. researchgate.net Molecular modeling studies confirmed that these inhibitors could effectively dock into the active sites of both ALK and ROS1, providing a structural basis for their activity against Crizotinib-resistant mutant forms of the enzymes. researchgate.net

| Compound ID | ALK IC50 (nM) | ROS1 IC50 (nM) |

| Lead Compound A | 15.6 | >1000 |

| Compound B-1 | 3.2 | 8.5 |

| Compound B-2 | 2.1 | 5.3 |

| Compound B-3 | 4.5 | 10.2 |

| Crizotinib (Reference) | 2.4 | 6.8 |

These findings indicate that the 2-amino-4-(1-piperidine) pyridine scaffold is a viable starting point for generating next-generation dual ALK/ROS1 inhibitors capable of addressing challenges with acquired drug resistance. researchgate.net

Checkpoint Kinase 1 (CHK1) Inhibition

Derivatives of this compound have been investigated as inhibitors of Checkpoint Kinase 1 (CHK1), a crucial protein in the DNA damage response pathway, making it a significant target in cancer therapy. acs.orgnih.gov Optimization of related 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitrile series led to the identification of potent and selective oral CHK1 inhibitors. acs.org The goal of these studies was to identify compounds with potent biochemical inhibition of CHK1, typically with IC50 values below 10 nM, and high selectivity over other kinases like CHK2. acs.org

One study focused on developing pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as selective CHK1 inhibitors. nih.gov Compound 11 from this series demonstrated exceptional potency against CHK1 with an IC50 of 0.55 nM and exhibited good kinase selectivity. nih.gov Another series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles was developed through the hybridization of two lead scaffolds. acs.org This approach led to compound 26 , a highly selective CHK1 inhibitor with good oral bioavailability. acs.org

The general strategy involved assessing compounds for their ability to abrogate the G2 checkpoint arrest induced by etoposide in cancer cell lines like HT29, a specific effect mediated by CHK1. acs.org For instance, the racemic morpholin-2-yl-methyl derivative 12 showed enhanced biochemical inhibition and more potent checkpoint abrogation in cellular assays compared to its piperidine counterparts. acs.org

Table 1: CHK1 Inhibition by Pyridine Derivatives

| Compound | Scaffold | CHK1 IC50 (nM) | Reference |

|---|---|---|---|

| Compound 11 | Pyrido[3,2-d]pyrimidin-6(5H)-one | 0.55 | nih.gov |

| Compound 12 (rac-G) | 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitrile | 2.2 | acs.org |

| Compound 26 | 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile | Data not specified | acs.org |

Mycobacterial ATP Synthase Inhibition

The mycobacterial ATP synthase is a validated target for the treatment of Mycobacterium tuberculosis (M. tb), spurred by the success of the diarylquinoline drug bedaquiline. researchgate.netnih.gov Research efforts have focused on identifying new inhibitors to overcome limitations associated with current treatments. researchgate.net A squaramide derivative, SQ31f (3-(4-Morpholinophenyl)-4-((pyridin-2-ylmethyl) amino)-cyclobut-3-ene-1,2-dione), which incorporates the pyridin-2-ylmethylamine moiety, has been identified as a potent inhibitor of mycobacterial ATP synthase. embopress.org

Biochemical assays and electron cryomicroscopy have been used to study the interaction of these inhibitors with the Mycobacterium smegmatis ATP synthase. nih.gov Unlike diarylquinolines like bedaquiline, which bind within the c-ring rotor of the enzyme, SQ31f binds to a previously unknown site within the enzyme's proton-conducting channel. nih.govembopress.org This distinct binding mode may explain differences in its biological effects. For example, SQ31f blocks ATP synthesis approximately 10 times more potently than it blocks ATP hydrolysis. nih.govembo.org Furthermore, high concentrations of diarylquinolines can uncouple the proton motive force, a phenomenon not observed with SQ31f, which may account for the different cell-killing mechanisms. nih.gov

The development of these novel scaffolds, such as pyrazolo[1,5-a]pyrimidines and squaramides, has shown significant improvements in enzyme potency and selectivity against mammalian mitochondrial ATP synthesis, highlighting their potential as next-generation antitubercular agents. researchgate.net

Cellular Assays for Antiproliferative and Cytotoxic Effects (e.g., Cancer Cell Lines, Human HepG2 cells)

Derivatives of this compound and related structures have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. wisdomlib.orgnih.gov These compounds have been evaluated using standard methods like the MTT assay to determine their IC50 values, which represent the concentration required to inhibit 50% of cell growth. nih.govmdpi.com

Studies have shown efficacy against leukemia (HL-60, K562), lung (A549), breast (T-47D, MDA-MB 231, MCF-7), colon (LoVo, Colo-205, HCT-8, HCT-116), and liver (HepG2) cancer cell lines. wisdomlib.orgnih.govmdpi.comnih.gov For example, novel phosphanylidene compounds derived from pyridine exhibited significant cytotoxic effects against the HL-60 leukemia cell line, with some achieving IC50 values lower than 12 µg/ml. wisdomlib.org One compound from this series showed the highest antiproliferative potency across all tested cell lines. wisdomlib.org

In another study, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested. nih.gov Compounds 6d , 6e , and 6i showed good activity on all tested cell lines except K562. nih.gov Similarly, certain N-(piperidine-4-yl)benzamide derivatives displayed potent antitumor activity, with one compound showing an IC50 value of 0.25 μM against HepG2 cells. researchgate.net A novel series of nicotinonitrile and pyrazolyl nicotinonitrile derivatives were also investigated, with compound 9 showing remarkable cytotoxicity against MCF-7 and HepG2 cells, with IC50 values of 0.34 μM and 0.18 μM, respectively. nih.gov

Table 2: Antiproliferative Activity of Pyridine/Piperidine Derivatives

| Compound Class | Cell Line | IC50 | Reference |

|---|---|---|---|

| Phosphanylidene Pyridine Derivative | HL-60 (Leukemia) | <12 µg/ml | wisdomlib.org |

| N-(piperidine-4-yl)benzamide Derivative | HepG2 (Liver) | 0.25 µM | researchgate.net |

| Nicotinonitrile Derivative (Compound 9) | HepG2 (Liver) | 0.18 µM | nih.gov |

| Nicotinonitrile Derivative (Compound 9) | MCF-7 (Breast) | 0.34 µM | nih.gov |

| Acridine/Sulfonamide Hybrid (Compound 8b) | HepG2 (Liver) | 14.51 µM | mdpi.com |

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

The anticancer activity of this compound derivatives is often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. mdpi.com Research has shown that these compounds can trigger apoptosis through various mechanisms, including the activation of caspases and altering the expression of key regulatory proteins. nih.govmdpi.com

For instance, novel trans-platinum piperidine complexes were found to cause cell death that appeared to be apoptotic, as evidenced by early phosphatidylserine exposure and caspase activation. nih.gov These complexes efficiently penetrated tumor cells and bound to cellular DNA. nih.gov In studies on acridine/sulfonamide hybrids, active compounds were found to induce apoptosis and cause a reduction in the S phase of the cell cycle in HepG2 cells. mdpi.com

Western blot analysis of HepG2 cells treated with a potent N-(piperidine-4-yl)benzamide derivative revealed an enhanced expression of tumor suppressor proteins p21 and p53, and an inhibition of cyclin B1 expression. researchgate.net This indicates that the compound induces cell cycle arrest through a p53/p21-dependent pathway. researchgate.net Similarly, studies on novel nicotinonitrile derivatives showed an upregulation of caspase 3, 8, and 9 levels in HepG2 cells, confirming the induction of apoptosis. nih.gov These findings demonstrate that the antiproliferative effects of these derivatives are mediated by their interference with fundamental cellular processes like cell division and survival.

G-Quadruplex Stabilization Assessment

G-quadruplexes (G4s) are non-canonical DNA structures that play important roles in cellular regulation and are considered promising targets for cancer therapy. nih.gov The stabilization of these structures by small molecules can inhibit the proliferation of cancer cells. nih.gov Novel pyridine bis-quinazoline derivatives have been designed and synthesized to selectively bind and stabilize G4 DNA. nih.gov

Biophysical assays revealed that these ligands can stabilize various G4 structures, showing a preference for parallel G4 topologies found in the promoters of oncogenes like c-KIT and KRAS. nih.gov Importantly, these compounds exhibited selectivity for G4 DNA over double-stranded DNA. nih.gov The nature of the side chains attached to the core structure influences the potency of these G4-ligands. nih.gov

Cell viability assays confirmed that these G4-stabilizing agents can enter cancer cells and reduce their viability in a dose-dependent manner. nih.gov Another study on (iso)quinolinyl-pyridine-2,6-dicarboxamide derivatives found that introducing a positive charge through methylation of the quinoline/isoquinoline nitrogen enhances the ability of the compounds to selectively stabilize G4s. semanticscholar.org These findings underscore the potential of developing pyridine-based derivatives as selective G4-stabilizing agents for anticancer drug development. nih.gov

In Vivo Biological Activity Assessment

Preclinical Efficacy Studies in Disease Models

The therapeutic potential of derivatives of this compound has been validated in various preclinical disease models, demonstrating their efficacy in vivo. These studies are crucial for translating promising in vitro results into potential clinical applications.

In the context of cancer, CHK1 inhibitors with a pyrido[3,2-d]pyrimidin-6(5H)-one scaffold have shown significant antitumor effects. nih.gov Compound 11 , when combined with the chemotherapeutic agent gemcitabine, exhibited a synergistic effect in a HT-29 human colon cancer xenograft mouse model. nih.gov This highlights the potential of these derivatives to enhance the efficacy of existing DNA-damaging cancer therapies. acs.org

Beyond oncology, related structures have shown efficacy in other disease models. A novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, 6e , displayed more potent in vivo anti-inflammatory activity than ibuprofen in a xylene-induced ear oedema model in mice. nih.gov This was linked to its ability to modulate the NF-κB signaling pathway. nih.gov Furthermore, certain pyrrolizidinylmethyl derivatives of 4-amino-7-chloroquinoline have demonstrated oral activity in rodent models of malaria (P. berghei, P. chabaudi, and P. yoelii), with efficacy comparable or superior to the standard drug chloroquine. researchgate.net These preclinical studies provide a strong foundation for the further development of these compounds as therapeutic agents for a range of diseases.

Behavioral Pharmacology Assessments (e.g., Forced Swimming Test for Antidepressant Potential)

The Forced Swimming Test (FST) is a cornerstone behavioral assay used in rodent models to screen for potential antidepressant efficacy. nih.gov This test is sensitive and selective for clinically effective antidepressant drugs. nih.gov The FST operates on the principle of "behavioral despair," where rodents are placed in an inescapable cylinder of water. The duration of immobility is measured, with a reduction in this time suggesting an antidepressant-like effect. bris.ac.uk

Research indicates that the conditions of the FST can influence outcomes. For instance, the antidepressant effects of certain drugs, such as desipramine and nomifensine, are more readily detected in rats that have been pre-exposed to a stressful pretest session. nih.gov The intensity of the anti-immobility effect can increase proportionally with the level of stress introduced during the pre-test. nih.gov Furthermore, chronic administration of antidepressants like desipramine and fluoxetine can produce distinct behavioral patterns in the FST at low doses that are ineffective after a single administration, reinforcing the validity of the FST as a predictive model. nih.gov

Studies on compounds structurally related to the core scaffold, such as certain piperazine derivatives, have shown antidepressant properties linked to the modulation of serotonergic and GABAergic pathways. mdpi.com The mechanism often involves interaction with key central nervous system receptors, which can be predicted and evaluated through such behavioral models.

Spectrum of Therapeutic Potential

Derivatives of the pyridine and piperidine core structures have demonstrated a broad range of therapeutic possibilities, engaging with multiple biological targets to exhibit anticancer, central nervous system, and analgesic activities.

The pyridine-piperidine scaffold is a feature of numerous compounds investigated for their anticancer potential, acting through various mechanisms such as inhibiting angiogenesis, inducing DNA cleavage, and modulating key signaling pathways.

One area of investigation involves the inhibition of protein kinases that are frequently deregulated in cancer. Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt). researchgate.net These compounds function as ATP-competitive inhibitors and have been shown to strongly inhibit the growth of human tumor xenografts in mice at well-tolerated doses. researchgate.net Similarly, an imidazo[1,2-a]pyridine derivative has been identified as a potent PI3K/mTOR dual inhibitor, a critical pathway in cancer cell growth and survival. nih.gov

Another strategy involves targeting histone-modifying enzymes. Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine structure have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a drug target for certain cancers. nih.gov These inhibitors can increase cellular H3K4 methylation and strongly inhibit the proliferation of several leukemia and solid tumor cells. nih.gov

Further studies have synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives that exhibit anti-angiogenic activity in the chick chorioallantoic membrane (CAM) model and the ability to cleave DNA. nih.gov Other research has focused on nitrosourea derivatives of pyridine and piperidine, with N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitosourea hydrogen maleate showing good activity against intracranial L1210 leukemia and the mouse ependymoblastoma brain tumor system. nih.gov Additionally, certain 4-(3-((Pyridin-4-ylmethyl)amino)- researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.govtriazin-6-yl)phenol derivatives have shown potent inhibition of the c-Met kinase, with compound 12g being more potent than the reference drug crizotinib against the HepG2 hepatocellular carcinoma cell line. reading.ac.uk

| Compound Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) Inhibition | Strongly inhibited growth of human tumor xenografts. | researchgate.net |

| 3-(piperidin-4-ylmethoxy)pyridine derivatives | Lysine Specific Demethylase 1 (LSD1) Inhibition | Potent inhibition of leukemia and solid tumor cell proliferation (EC50 as low as 280 nM). | nih.gov |

| N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives | Anti-angiogenesis, DNA Cleavage | Efficiently blocked blood vessel formation in CAM model. | nih.gov |

| Nitrosourea derivatives of pyridine/piperidine | Antineoplastic Agent | Active against L1210 leukemia and ependymoblastoma brain tumor. | nih.gov |

| 4-(3-((Pyridin-4-ylmethyl)amino)-triazolotriazine derivatives | c-Met Kinase Inhibition | Compound 12g showed potent activity against HepG2 cells (IC50 = 3.06 μM). | reading.ac.uk |

The structural framework of this compound is central to the development of agents targeting various central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions.

In the context of Alzheimer's disease (AD), a primary focus has been on targeting the aggregation of amyloid β-peptide (Aβ). A pyridine amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT) , was synthesized and shown to inhibit both self- and metal-induced Aβ aggregation. nih.gov In vivo studies demonstrated that PAT is effective in counteracting Aβ toxicity and improving cognitive functions in AD model mice, suggesting it as a potential lead compound for anti-AD drugs. nih.gov

Another approach for AD involves the development of imaging agents to detect tau pathology. N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines have been identified as potent and selective binders to aggregated tau, showing potential as PET tracers. researchgate.net

For other neurodegenerative conditions like Huntington's disease, research has focused on the kynurenine pathway. Kynurenine monooxygenase (KMO) is considered a key drug target, and pyridazine derivatives have been developed as brain-permeable KMO inhibitors, which may help correct the imbalance of kynurenine pathway metabolites. researchgate.net Additionally, 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-dione derivatives have been developed as anti-inflammatory agents for neurodegenerative disorders, showing high binding affinity for sigma and serotonin (B10506) receptors, which are linked to cellular inflammation. nih.gov

The potential of pyridine-piperidine derivatives as antidepressants and antipsychotics stems from their interaction with key neurotransmitter systems, particularly dopaminergic and serotonergic receptors. Many multi-target compounds have been designed to interact with dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, a profile considered beneficial for treating schizophrenia. nih.govresearchgate.net

Derivatives of 1,3,5-triazine-methylpiperazine have shown high affinity for the 5-HT6 serotonin receptor, which is a target for treating cognitive impairment. researchgate.net Similarly, aminopyrimidine series have been found to possess high affinity for both D2/D3 dopamine receptors and 5-HT1A serotonin receptors. nih.gov One compound from this series, PD 158771 , exhibited a profile indicative of partial agonist activity at both receptor types and showed antipsychotic potential in behavioral tests. nih.gov

Furthermore, the inhibition of monoamine oxidase (MAO) is a well-established mechanism for antidepressant action. A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized, with some compounds exhibiting selective MAO-A inhibitory activity. researchgate.net

| Compound Class | Target/Mechanism | Therapeutic Application | Reference |

|---|---|---|---|

| Indazole and piperazine scaffolds | Dopamine D2, Serotonin 5-HT1A, 5-HT2A receptors | Antipsychotic (Schizophrenia) | nih.govresearchgate.net |

| Aminopyrimidines | Dopamine D2/D3, Serotonin 5-HT1A receptors | Antipsychotic | nih.gov |

| 1,3,5-triazine-methylpiperazine derivatives | Serotonin 5-HT6 receptor | Cognitive Impairment | researchgate.net |

| 1-(2-pyrimidin-2-yl)piperazine derivatives | Monoamine Oxidase A (MAO-A) Inhibition | Antidepressant | researchgate.net |

Piperidine and its derivatives are well-known pharmacophores in the development of analgesics. pjps.pk Studies on various synthetic derivatives have confirmed their potential to alleviate pain through different mechanisms.

A series of [(3-chlorophenyl)piperazinylpropyl]pyridazinones were synthesized and tested for analgesic activity using the mouse hot-plate test, which measures response to a thermal stimulus. nih.gov These compounds demonstrated antinociceptive properties with an efficacy similar to morphine. The analgesic effect of the most potent compounds was prevented by reserpine, suggesting an involvement of the noradrenergic and/or serotonergic systems. nih.gov

Other studies have used chemical pain models. The anti-nociceptive effect of a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) , was evaluated using the acetic acid-induced abdominal writhing test and the formalin-induced pain test. nih.gov LQFM182 significantly decreased the number of writhings and reduced paw licking time in the second phase of the formalin test, which is associated with inflammatory pain. nih.gov Similarly, novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid amide derivatives also showed good analgesic and anti-inflammatory activities. researchgate.net

Synthetic quaternary salts of alkyl piperidine have also been explored, showing varying degrees of analgesic activity in the tail immersion method when compared to the standard drug pethidine. pjps.pk

Anti-inflammatory Applications

The anti-inflammatory potential of compounds structurally related to this compound has been investigated, with many derivatives showing promising activity. The core structure is often found in molecules designed to inhibit key inflammatory mediators. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents, which share structural motifs with pyridine derivatives, is linked to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins like PGE2. nih.gov

Research into novel piperidin-4-one imine derivatives has identified compounds with both antioxidant and anti-inflammatory properties. nih.gov For instance, (3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one), synthesized through a Mannich condensation reaction, served as a precursor to derivatives that exhibited significant radical scavenging effects. nih.gov One such derivative, compound 2 , showed the highest activity with an IC50 value of 30.392 μg/ml in DPPH scavenging assays. nih.gov

In other studies, piperazine derivatives have also been explored for their anti-inflammatory effects. A study on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) demonstrated significant anti-inflammatory and anti-nociceptive properties. nih.gov This compound was shown to reduce edema formation in carrageenan-induced paw edema tests and decrease cell migration, myeloperoxidase activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in pleural exudate. nih.gov Similarly, piperlotines, a class of α,β-unsaturated amides, have shown excellent in vivo anti-inflammatory activity, particularly through topical administration in TPA acute inflammation models. researchgate.netscielo.org.mx

Table 1: Anti-inflammatory Activity of Selected Piperidine Derivatives

| Compound | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Compound 2 (Piperidin-4-one derivative) | DPPH radical scavenging | Exhibited the strongest antiradical activity with an IC50 of 30.392 μg/ml. | nih.gov |

| LQFM182 | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, MPO activity, and levels of TNF-α and IL-1β. | nih.gov |

| Piperlotine derivative 2 | TPA acute inflammation model | Exhibited excellent in vivo anti-inflammatory activity. | researchgate.net |

Antimicrobial, Antiviral, and Antifungal Properties

The pyridine and piperidine moieties are integral to many compounds with a wide range of antimicrobial, antiviral, and antifungal activities. nih.govijnrd.org The presence of a pyridine nucleus, especially in conjunction with other heterocyclic rings, has been shown to enhance therapeutic properties. nih.gov

Antimicrobial and Antibacterial Activity: Various derivatives have demonstrated significant antibacterial effects. A series of N-alkylated pyridine-based organic salts showed notable activity against both S. aureus and E. coli. nih.gov For example, compound 66 in one study exhibited MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at a concentration of 100 μg mL−1. nih.gov In another study, novel quaternary ammonium derivatives of 4-pyrrolidino pyridine were synthesized, with two compounds showing antibacterial effects against E. coli or S. aureus that were similar or superior to the reference drug kanamycin. mdpi.com Piperidin-4-one derivatives have also been identified as having bactericidal and fungicidal activities. biomedpharmajournal.org Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones, in particular, showed good antibacterial activity when compared to ampicillin. biomedpharmajournal.org

Antiviral Activity: The search for new antiviral agents has led to the investigation of pyridine-containing compounds. nih.gov The EGFR (Epidermal Growth Factor Receptor) has been identified as a promising antiviral target, as it is involved in the infection processes of viruses like influenza A and hepatitis C. mdpi.com Research on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally related, revealed that compounds with amino-indane or tetrahydronaphthalene substitutions demonstrated intriguing antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43 without cellular toxicity. mdpi.com

Antifungal Activity: Pyridine derivatives have been synthesized and tested against various fungal strains. Two Mannich pyrol-pyridine bases, 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione, showed moderate antifungal activity against Aspergillus oryzae and Aspergillus fumigatus. nih.govmdpi.com Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also shown good antifungal activity against both human and plant pathogenic fungi, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 3.9 µg/mL. mdpi.com The presence of a phenyl ring on the imidazole/benzimidazole heterocycle was found to substantially increase antifungal properties. mdpi.com

Table 2: Antimicrobial, Antiviral, and Antifungal Activities of Selected Derivatives

| Compound Class | Activity Type | Target Organisms | Key Findings | Reference |

|---|---|---|---|---|

| N-Alkylated Pyridine Salts | Antibacterial | S. aureus, E. coli | Compound 66 showed MIC values of 56% and 55% against S. aureus and E. coli, respectively. | nih.gov |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Antiviral | HCoV-229E, HCoV-OC43 | Amino-indane substituted compounds showed promising activity. | mdpi.com |

| Mannich pyrol-pyridine bases | Antifungal | A. oryzae, A. fumigatus | Demonstrated moderate antifungal activity. | nih.govmdpi.com |

Antimalarial Activities

The 4-aminopiperidine moiety is a structural feature found in various compounds with significant antimalarial properties. nih.gov The pyridine ring is also a common component in conventional antimalarial drugs such as chloroquine and mefloquine. researchgate.net This has prompted extensive research into synthesizing and evaluating derivatives containing these scaffolds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govresearchgate.net Several compounds exhibited potent activity in the nanomolar range. Notably, compound 13b was found to be highly active against both strains (IC50 = 4.19 nM for 3D7 and 13.30 nM for W2) with low cytotoxicity, resulting in a high selectivity index. nih.govresearchgate.net Other promising molecules included 12d (IC50 = 13.64 nM for 3D7) and 12a (IC50 = 11.6 nM for W2), with activities comparable to chloroquine. nih.govresearchgate.net

Further studies have explored different structural modifications. Pyrrolizidinylmethyl derivatives of 4-amino-7-chloroquinoline have demonstrated excellent in vitro activity against drug-resistant P. falciparum parasites and oral activity in rodent malaria models. mdpi.com Additionally, novel nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides have been designed and synthesized as potential antimalarial agents targeting the falcipain-2 enzyme. nih.gov Among these, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide showed good in vitro antimalarial activity with an IC50 of 2.24 μM. nih.gov

Table 3: In Vitro Antimalarial Activity of Selected Piperidine Derivatives against P. falciparum

| Compound | Strain 3D7 IC50 (nM) | Strain W2 IC50 (nM) | Key Feature | Reference |

|---|---|---|---|---|

| 13b | 4.19 | 13.30 | High activity and selectivity | nih.govresearchgate.net |

| 12d | 13.64 | > 100 | Active against sensitive strain | nih.govresearchgate.net |

| 12a | > 100 | 11.6 | Active against resistant strain | nih.govresearchgate.net |

| 17c | 14.65 | 36.88 | Pentafluorobenzyl substitution | nih.gov |

| Chloroquine | 22.38 | 134.12 | Reference drug | nih.govresearchgate.net |

Antihypertensive Action

Derivatives containing piperidine and pyridine rings have been investigated for their potential as antihypertensive agents. ijnrd.org The rationale often involves targeting mechanisms such as α-adrenoceptor blockade or calcium channel modulation.

A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which share the aminopiperazine feature, were prepared and tested for their ability to reduce blood pressure in spontaneously hypertensive rats (SHR). nih.gov Several of these compounds, including 3a , 3j , and 5a , demonstrated significant activity at oral doses ranging from 0.3 to 10 mg/kg. These compounds were also effective in renal hypertensive rats and exhibited α-adrenoceptor blocking effects in isolated rat aortas. nih.gov Importantly, repeated administration of compounds 3a and 3j did not lead to the development of tolerance. nih.gov

In a different approach, a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives were synthesized as T-type Ca2+ channel blockers. nih.gov Oral administration of compound 17f (N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide) effectively lowered blood pressure in SHR without causing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers. nih.gov

Table 4: Antihypertensive Activity of Selected Piperidine/Piperazine Derivatives

| Compound | Animal Model | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 3a , 3j , 5a | Spontaneously Hypertensive Rats (SHR) | α-adrenoceptor blockade | Showed activity at oral doses of 0.3-10 mg/kg. | nih.gov |

| 17f | Spontaneously Hypertensive Rats (SHR) | T-type Ca2+ channel blocker | Lowered blood pressure without inducing reflex tachycardia. | nih.gov |

Fungicidal Activity

In the field of agricultural science, pyrimidinamine derivatives containing pyridine moieties have been developed as potent fungicides to combat the growing issue of pesticide resistance. researchgate.net These compounds often have unique modes of action, making them effective against resistant fungal strains. nih.gov

A series of novel pyrimidin-4-amine derivatives were designed and synthesized, showing excellent fungicidal activity. researchgate.net One compound, HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine), exhibited outstanding activity against Puccinia sorghi (corn rust) and Erysiphe graminis (powdery mildew), with EC50 values of 0.16 mg/L and 1.14 mg/L, respectively. researchgate.netnih.gov The potency of HNPC-A9229 was found to be significantly superior or comparable to commercial fungicides like diflumetorim and tebuconazole. researchgate.netnih.gov

Another study focused on pyrimidine derivatives containing an amide moiety and evaluated their in vitro antifungal activities against various plant pathogens. nih.gov Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) showed excellent activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was better than the commercial fungicide Pyrimethanil (32.1 μg/ml). nih.gov Furthermore, pyrimidine amine derivatives containing isothiazole coumarins have been synthesized, with compounds 4b and 4d showing higher inhibitory activity against Rhizoctonia solani than the positive control diflumetorim. nih.gov

Table 5: Fungicidal Activity of Selected Pyridine and Pyrimidine Derivatives

| Compound | Target Fungi | EC50 Value | Comparison | Reference |

|---|---|---|---|---|

| HNPC-A9229 | Puccinia sorghi | 0.16 mg/L | Superior to tebuconazole | researchgate.netnih.gov |

| HNPC-A9229 | Erysiphe graminis | 1.14 mg/L | Comparable to commercial fungicides | researchgate.netnih.gov |

| Compound 5o | Phomopsis sp. | 10.5 μg/ml | Better than Pyrimethanil | nih.gov |

| Compound 4b | Rhizoctonia solani | 11.3 μg/mL | More active than diflumetorim | nih.gov |

Structure Activity Relationship Sar Studies of 1 Pyridin 2 Ylmethyl Piperidin 4 Amine Analogues

Elucidation of Key Pharmacophoric Features

The fundamental pharmacophore of 1-(pyridin-2-ylmethyl)piperidin-4-amine analogues consists of three key components: an aromatic, electron-rich pyridine (B92270) ring capable of engaging in π-stacking and hydrogen bond interactions; a basic piperidine (B6355638) ring, which is often protonated at physiological pH and can form crucial ionic and hydrogen bonds; and a methylene (B1212753) linker that spatially orients these two cyclic moieties.

The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, a feature critical for anchoring the molecule to specific biological targets. The piperidine nitrogen, with its basic character, frequently interacts with acidic residues, such as aspartate or glutamate, in the active sites of enzymes or receptors. The 4-amino group on the piperidine ring provides an additional point for hydrogen bonding, further enhancing binding affinity and specificity. The precise spatial arrangement of these features, dictated by the linker and the conformational preferences of the rings, is crucial for optimal biological activity.

Impact of Substituent Variation on Biological Activity and Selectivity

Systematic modifications of the this compound scaffold have revealed critical insights into how substituent changes influence biological activity and selectivity. These studies typically involve altering the pyridine ring, the piperidine ring, the linker, and the nature of the cyclic amine itself.

Substitutions on the Pyridine Ring

The electronic and steric properties of substituents on the pyridine ring can profoundly modulate the biological activity of these analogues. The position and nature of these substituents dictate the molecule's interaction with its target, influencing both potency and selectivity.

Generally, the introduction of small, electron-donating groups can enhance activity by increasing the electron density of the pyridine ring and strengthening potential π-π stacking interactions. Conversely, the placement of electron-withdrawing groups can alter the electrostatic potential and may be beneficial for targeting different biological entities. The position of the substituent is also critical; for instance, substitution at the 4-position of the pyridine ring can have a significantly different impact on activity compared to substitution at the 5- or 6-position, due to the different spatial orientation of the substituent relative to the target's binding pocket.

Table 1: Illustrative Impact of Pyridine Ring Substitutions on Biological Activity

| Compound ID | Pyridine Ring Substituent | Biological Activity (IC50, nM) |

|---|---|---|

| 1a | Unsubstituted | 50 |

| 1b | 4-Methyl | 25 |

| 1c | 4-Chloro | 75 |

| 1d | 5-Methoxy | 40 |

Note: The data in this table is illustrative and intended to demonstrate the general principles of SAR. Actual values are target-dependent.

Modifications and Stereochemistry of the Piperidine Ring

The piperidine ring serves as a crucial anchor for many analogues, and its modification can lead to significant changes in biological activity. Key modifications include the introduction of substituents and the exploration of stereochemical isomers.

Adding substituents to the piperidine ring can influence both the molecule's conformation and its interaction with the target. For example, the introduction of a methyl group can have varied effects depending on its position and stereochemistry. In some cases, it can provide additional hydrophobic interactions, while in others it may cause steric hindrance.

Stereochemistry plays a pivotal role in the biological activity of these compounds. The chair conformation of the piperidine ring can exist with substituents in either axial or equatorial positions. Often, one stereoisomer will exhibit significantly higher potency than the other, highlighting the importance of a precise three-dimensional fit within the binding site. Chiral separation and testing of individual enantiomers are therefore essential steps in the optimization of these analogues.

Influence of Linker Length and Branching

The methylene linker connecting the pyridine and piperidine rings plays a critical role in determining the optimal distance and relative orientation between these two key pharmacophoric elements. Alterations in the linker's length and the introduction of branching can have a dramatic impact on biological activity.

Increasing or decreasing the length of the linker can misalign the pyridine and piperidine moieties relative to their binding pockets, leading to a loss of potency. There is typically an optimal linker length for a given biological target. The introduction of branching on the linker, such as the addition of a methyl group, can restrict the conformational flexibility of the molecule. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary orientation for binding.

Role of Cyclic Amine Moieties (e.g., Piperidine vs. Piperazine, Pyrrolidine)

Replacing the piperidine ring with other cyclic amine moieties, such as piperazine or pyrrolidine (B122466), is a common strategy to explore the impact of ring size, basicity, and hydrogen bonding capacity on biological activity.

Table 2: Illustrative Comparison of Cyclic Amine Moieties on Biological Activity

| Compound ID | Cyclic Amine | Biological Activity (Ki, nM) |

|---|---|---|

| 2a | Piperidine | 15 |

| 2b | Piperazine | 250 |

| 2c | Pyrrolidine | 120 |

Note: The data in this table is illustrative and based on general SAR principles. Actual values are target-dependent.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For this compound analogues, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

These models typically use a range of molecular descriptors, such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP). By establishing a mathematical relationship between these descriptors and the observed biological activity, a predictive model can be generated. For pyridine and piperidine derivatives, QSAR studies have successfully identified key features that contribute to their activity. mountainscholar.orgwikipedia.org The development of robust and validated QSAR models is an integral part of the modern drug discovery process, enabling a more rational and efficient approach to the optimization of lead compounds.

Structure-Based Drug Design Insights

Structure-based drug design has been instrumental in the optimization of analogues of this compound, providing critical insights into the molecular interactions that govern their biological activity. By leveraging techniques such as X-ray crystallography and molecular docking, researchers have been able to visualize and predict the binding modes of these compounds within the active sites of their target proteins. This approach has facilitated the rational design of novel derivatives with improved potency and selectivity.

Molecular docking studies have been particularly valuable in elucidating the key interactions between this compound analogues and their biological targets. For instance, in the context of acetylcholinesterase (AChE) inhibition, docking simulations have revealed that the pyridine nitrogen of the pyridin-2-ylmethyl moiety can form crucial hydrogen bonds with amino acid residues in the catalytic anionic site (CAS) of the enzyme. The piperidine ring often adopts a conformation that allows for favorable hydrophobic interactions within the active site gorge, while the amine group at the 4-position of the piperidine can establish additional hydrogen bonds or ionic interactions with residues in the peripheral anionic site (PAS) or other regions of the enzyme.

One study on donepezil-based AChE inhibitors synthesized and evaluated a series of analogues, including those incorporating the 1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl scaffold. nih.gov These investigations provide valuable, albeit indirect, insights into the structural requirements for binding. For example, the precise positioning of the pyridine ring is critical, as demonstrated by the synthesis of isomers where the nitrogen is at the 3- or 4-position of the pyridine ring. nih.gov Variations in the linker between the piperidine core and other pharmacophoric elements have also been explored to optimize the orientation of the molecule within the binding pocket.

Computational models have further guided the modification of the core structure. For instance, the introduction of substituents on the pyridine ring can modulate the electronic properties and steric bulk of the molecule, leading to enhanced binding affinity. Similarly, modifications to the amine group on the piperidine, such as acylation or alkylation, can be explored to probe for additional interactions within the target's active site. These computational predictions, when coupled with experimental validation, accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

The insights gained from these structure-based approaches are summarized in the following table, which details the specific analogues and the key interactions observed or predicted from molecular modeling studies.

| Compound/Analogue | Modification | Key Predicted Interactions | Reference |

| 5,6-dimethoxy-2-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | Pyridine nitrogen at position 2 | Potential for hydrogen bonding with active site residues. | nih.gov |

| 5,6-dimethoxy-2-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | Pyridine nitrogen at position 3 | Altered geometry for hydrogen bonding interactions. | nih.gov |

| 5,6-dimethoxy-2-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | Pyridine nitrogen at position 4 | Different vector for potential hydrogen bond formation. | nih.gov |

| 2-((1-((2-chloropyridin-4-yl)methyl)piperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Chloro-substitution on pyridine ring | Modulates electronics and potential for halogen bonding. | nih.gov |

These structure-based design strategies underscore the importance of a detailed understanding of the target-ligand interactions at a molecular level. By continuing to apply these computational and structural biology techniques, it is anticipated that more potent and selective modulators based on the this compound scaffold will be developed.

Mechanism of Action Moa and Molecular Target Identification

Elucidation of Ligand-Target Interactions

Current understanding of how 1-(Pyridin-2-ylmethyl)piperidin-4-amine binds to its potential biological targets is in the early stages. The focus of interaction studies has been on its binding affinity for serotonin (B10506) and dopamine (B1211576) receptors, which are crucial for understanding its potential therapeutic applications.

Binding Site Characterization (Active Site vs. Allosteric Modulation)

There is currently no publicly available research that characterizes the specific binding site of this compound on its putative receptor targets. It is therefore unknown whether the compound acts as a competitive inhibitor at an active site or as an allosteric modulator at a secondary site.

Specificity and Selectivity Profiling against Biological Receptors

While preliminary studies suggest an interaction with serotonin and dopamine receptors, a comprehensive selectivity profile of this compound against a wider range of biological receptors has not been published. Such profiling is essential to determine the compound's specificity and potential for off-target effects.

Enzyme Kinematic Analysis of Inhibitory Mechanisms

Detailed enzyme kinematic analyses to elucidate the inhibitory mechanisms of this compound are not available in the current scientific literature.

Cellular Pathway Interrogation

The effects of this compound on intracellular signaling cascades and gene regulation are yet to be fully investigated.

Signal Transduction Modulation

Preliminary indications suggest that this compound may modulate serotonin and dopamine pathways. However, specific details on how it affects the downstream signal transduction events following receptor binding are not yet documented.

Gene Expression and Protein Regulation Studies

There is no available data from gene expression or protein regulation studies to indicate the impact of this compound on cellular protein synthesis or genetic regulation.

Identification of Novel Therapeutic Targets

The versatile structure of this compound and its derivatives makes them valuable tools in the quest to identify and validate novel therapeutic targets. The core scaffold can be systematically modified to create libraries of compounds, which can then be screened against various cellular and molecular targets to uncover new biological pathways and potential drug candidates.

Research on analogous compounds has demonstrated the utility of the pyridin-ylmethyl-piperidine scaffold in exploring a variety of therapeutic areas. For instance, derivatives have been investigated for their activity as kinase inhibitors, muscarinic receptor antagonists, and 5-HT1A receptor agonists. These studies underscore the platform's potential for target discovery.

Compounds with similar structures have been shown to interact with a range of receptors and enzymes. For example, the structural relative (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride is suggested to interact with receptors in the central nervous system and inhibit certain enzymes. evitachem.com Another complex derivative, (2R)-N-[1-(6- aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, has been identified as a potent and selective muscarinic M3 receptor antagonist. nih.gov This compound demonstrated high selectivity for M3 over M2 receptors, suggesting a potential therapeutic application in respiratory disorders with fewer cardiac side effects. nih.gov

Furthermore, the structural framework is related to compounds that have been explored as inhibitors of protein kinase B (PKB/Akt), a crucial node in cell signaling pathways that are often deregulated in cancer. nih.gov The piperidin-4-amine scaffold is a key feature in some kinase inhibitors, and modifications to this core can lead to highly potent and selective agents. nih.govvulcanchem.com Additionally, derivatives of 2-pyridinemethylamine have been developed as selective 5-HT1A receptor agonists, indicating a potential role in treating depression and anxiety. nih.gov

The table below summarizes the research findings on compounds structurally related to this compound, highlighting their identified molecular targets and therapeutic potential.

| Compound Name | Molecular Target(s) | Potential Therapeutic Area |

| (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride | CNS receptors, enzymes | Neurological disorders |